molecular formula C11H12BrFO3 B8280409 Ethyl 2-(2'-bromo-4'-fluorophenoxy)propionate CAS No. 253429-22-0

Ethyl 2-(2'-bromo-4'-fluorophenoxy)propionate

Cat. No. B8280409
CAS RN: 253429-22-0
M. Wt: 291.11 g/mol
InChI Key: BQBMULXZVXQAAG-UHFFFAOYSA-N
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Description

Ethyl 2-(2'-bromo-4'-fluorophenoxy)propionate is a useful research compound. Its molecular formula is C11H12BrFO3 and its molecular weight is 291.11 g/mol. The purity is usually 95%.
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properties

CAS RN

253429-22-0

Molecular Formula

C11H12BrFO3

Molecular Weight

291.11 g/mol

IUPAC Name

ethyl 2-(2-bromo-4-fluorophenoxy)propanoate

InChI

InChI=1S/C11H12BrFO3/c1-3-15-11(14)7(2)16-10-5-4-8(13)6-9(10)12/h4-7H,3H2,1-2H3

InChI Key

BQBMULXZVXQAAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C(C=C1)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Scheme IA, step A: 2-bromo-4-fluorophenol (15.0 g, 78.5 mmol) was dissolved in THF (200 mL) and treated with potassium carbonate (13.0 g, 94.2 mmol) and ethyl 2-bromopropionate (11.2 mL, 86.4 mmol). The reaction mixture was heated at reflux for 3 hours. Potassium iodide (0.1 g) was added and the reaction mixture was stirred for an additional 2 hours at reflux. The reaction was then cooled, diluted with water and extracted with ethyl acetate. The organic extracts were combined, dried over anhydrous sodium sulfate, filtered and concentrated under vacuum to provide ethyl 2-(2′-bromo-4′-fluorophenoxy)propionate.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 15 gm (78.5 mMol) 2-bromo-4-fluorophenol, 11.2 mL (86.4 mMol) ethyl 2-bromopropionate, and 13 gm (94.2 mMol) potassium carbonate was heated at reflux for 3 hours. At this point 0.1 gm potassium iodide were added and reflux continued for another 2 hours. The reaction mixture was partitioned between water and ethyl acetate. The phases were separated and the aqueous phase was extracted well with ethyl acetate. The organic phases were combined, washed with saturated aqueous sodium chloride, dried over sodium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with hexane containing 5% ethyl acetate. Fractions containing product were combined and concentrated under reduced pressure to provide 19.8 gm (87%) of the desired compound as a clear oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Yield
87%

Synthesis routes and methods III

Procedure details

Scheme IA, step A: 2-bromo-4-fluorophenol (15.0 g, 78.5 mmol) was dissolved in THF (200 mL) and treated with potassium carbonate (13.0 g, 94.2 mmol) and ethyl 2-bromopropionate (11.2 mL, 86.4 mmol). The reaction mixture was heated at reflux for 3 hours. Potassium iodide (0.1 g) was added and the reaction mixture was stirred for an additional 2 hours at reflux. The reaction was then cooled, diluted with water and extracted with ethyl acetate. The organic extracts were combined, dried over anhydrous sodium sulfate, filtered and concentrated under vacuum. The residue was purified by flash chromatography to provide ethyl 2-(2′-bromo-4′-fluorophenoxy)propionate (19.8 g) as a clear oil.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Four

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